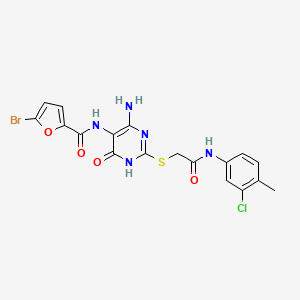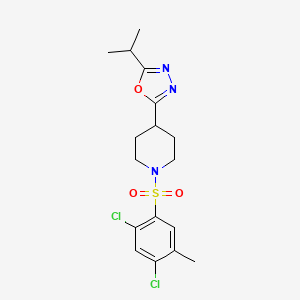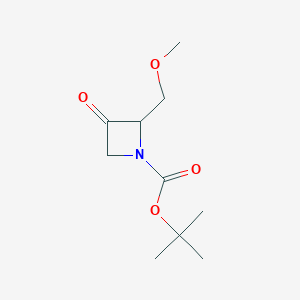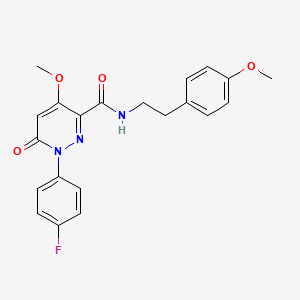
N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide” seems to be a complex organic compound. It likely contains a carboxamide group, a phenyl group, and a methoxyethyl group attached to a cyclopentane ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices Analysis
N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide, along with related compounds, has been characterized using various analytical techniques, including gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These compounds were also analyzed in biological matrices (blood, urine, and vitreous humor) using liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection, demonstrating the robustness, accuracy, and precision of these methods for qualitative and quantitative analysis in biological fluids (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
Synthetic Chemistry and New Heterocyclic Systems
Research has explored the synthetic pathways to create new heterocyclic systems, showcasing the chemical reactivity and potential applications of compounds similar to N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide in developing novel chemical entities. One such study involved the Hofmann rearrangement and Combes synthesis to yield new pyrido and pyrrolo azocinones, indicating the compound's utility in expanding the diversity of chemical structures available for further pharmacological evaluation (Deady, L., & Devine, S. M., 2006).
Molecular Structure and Crystallography
The molecular structure and crystallography of derivatives closely related to N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide have been studied, providing insights into the compound's conformation and stabilization mechanisms. These studies offer a foundational understanding of the structural characteristics critical for the activity and function of such molecules (Özer, C. K., Arslan, H., VanDerveer, D., & Külcü, N., 2009).
Kinetics and Mechanism of Reaction
Investigations into the kinetics and mechanisms of reactions involving amide bonds, similar to those in N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide, reveal significant rate enhancements and provide a deeper understanding of the chemical behavior of such compounds under various conditions. This knowledge is crucial for designing synthetic routes and understanding the stability of these compounds (Sim, Y.-L., Ariffin, A., & Khan, M., 2008).
Molecular Imaging and Radiolabeling
Research has also focused on the development of potential neuroprotective drugs through the radiolabeling of related compounds, providing a pathway for the exploration of their use in positron emission tomography (PET) studies. This area of research highlights the compound's potential applications in medical imaging and the study of neurological conditions (Yu, M., Någren, K., Chen, Y. I., Livni, E., Elmaleh, D., Kozikowski, A., Wang, X., Jokivarsi, K., & Brownell, A., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-12-11-16-14(17)15(9-5-6-10-15)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNOBDJUTNVJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2889873.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)


![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)
methanone](/img/structure/B2889887.png)